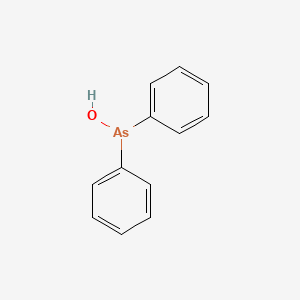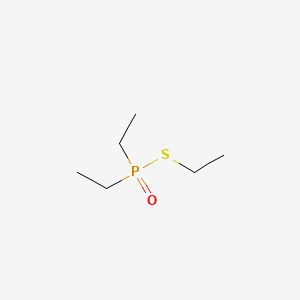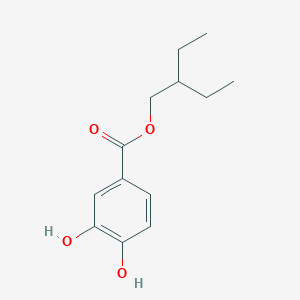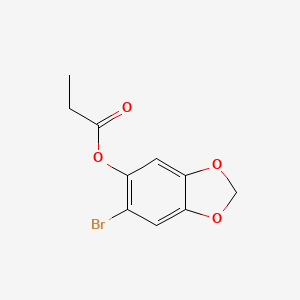
6-Bromo-1,3-benzodioxol-5-yl propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-1,3-benzodioxol-5-yl propanoate is an organic compound that belongs to the class of benzodioxoles It is characterized by the presence of a bromine atom at the 6th position of the benzodioxole ring and a propanoate group attached to the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1,3-benzodioxol-5-yl propanoate can be achieved through several methods. One common approach involves the bromination of 1,3-benzodioxole-5-carboxaldehyde, followed by esterification with propanoic acid. The reaction conditions typically include the use of bromine as the brominating agent and a suitable solvent such as acetic acid. The esterification step may require the use of a catalyst like sulfuric acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1,3-benzodioxol-5-yl propanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the ester group can yield alcohols or other reduced products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzodioxoles, while oxidation can produce carboxylic acids.
Scientific Research Applications
6-Bromo-1,3-benzodioxol-5-yl propanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-1,3-benzodioxol-5-yl propanoate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-1,3-benzodioxole-5-carboxaldehyde
- 6-Bromo-1,3-benzodioxole-5-yl methanol
- 6-Bromo-1,3-benzodioxole-5-yl acetate
Uniqueness
6-Bromo-1,3-benzodioxol-5-yl propanoate is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a different balance of reactivity and stability, making it suitable for specific synthetic and research applications .
Properties
CAS No. |
6316-58-1 |
|---|---|
Molecular Formula |
C10H9BrO4 |
Molecular Weight |
273.08 g/mol |
IUPAC Name |
(6-bromo-1,3-benzodioxol-5-yl) propanoate |
InChI |
InChI=1S/C10H9BrO4/c1-2-10(12)15-7-4-9-8(3-6(7)11)13-5-14-9/h3-4H,2,5H2,1H3 |
InChI Key |
YGIOYZSVFRBZQH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1=C(C=C2C(=C1)OCO2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



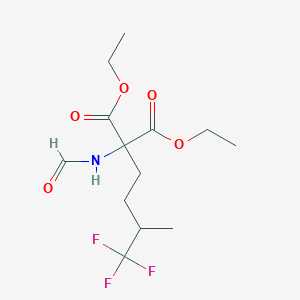
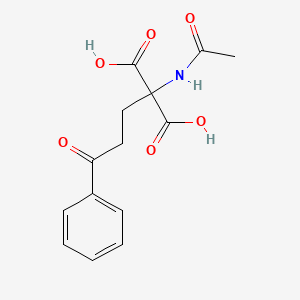
![4-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid;piperazine](/img/structure/B14738071.png)
![Methyl 2-[(e)-(2-amino-1-cyano-2-oxoethyl)diazenyl]benzoate](/img/structure/B14738087.png)
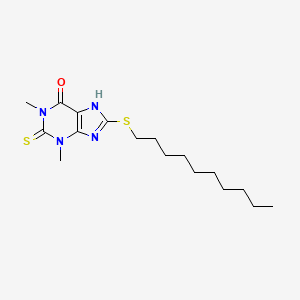
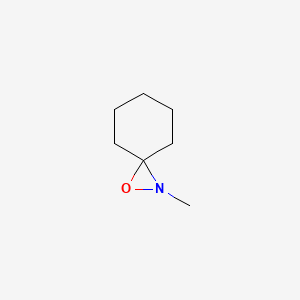

![Acetamide, N-[4-(2-nitrophenoxy)phenyl]-](/img/structure/B14738112.png)
![[16-(Aziridin-1-ylmethyl)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14738120.png)
